molecular formula C20H24BrN3O2 B11119950 N-({N'-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide

N-({N'-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide

Cat. No.: B11119950
M. Wt: 418.3 g/mol
InChI Key: WTNMSGJVONIXTK-KSEXSDGBSA-N
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Description

N-({N’-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide is a complex organic compound that features a unique combination of adamantane and hydrazinecarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with hydrazinecarboxamide to form the hydrazone intermediate. This intermediate is then reacted with adamantane-1-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimization for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-({N’-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for N-({N’-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its hydrazone and adamantane components. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide is unique due to its combination of adamantane and hydrazone functionalities. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H24BrN3O2

Molecular Weight

418.3 g/mol

IUPAC Name

N-[2-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide

InChI

InChI=1S/C20H24BrN3O2/c21-17-3-1-13(2-4-17)11-23-24-18(25)12-22-19(26)20-8-14-5-15(9-20)7-16(6-14)10-20/h1-4,11,14-16H,5-10,12H2,(H,22,26)(H,24,25)/b23-11-

InChI Key

WTNMSGJVONIXTK-KSEXSDGBSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)N/N=C\C4=CC=C(C=C4)Br

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)NN=CC4=CC=C(C=C4)Br

Origin of Product

United States

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